2-amino-2-methyl-N-phenylpropanamide
Overview
Description
2-amino-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H14N2O. It is a white crystalline solid with a melting point of 58-60°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic profiles, influenced by factors such as their chemical structure and the body’s metabolic pathways .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects by acting on opioid receptors .
Action Environment
The action, efficacy, and stability of 2-amino-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. For instance, the compound’s physical properties, such as its melting point , can affect its stability and solubility, thereby influencing its bioavailability and pharmacological action. Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-N-phenylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with aniline under specific conditions. The reaction is carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
2-amino-2-methyl-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-2-methyl-N-phenylpropanamide include:
- 2-amino-2-methylpropanamide
- N-phenylpropanamide
- 2-amino-2-methyl-N-phenylbutanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-2-methyl-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYWADDVMGWPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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